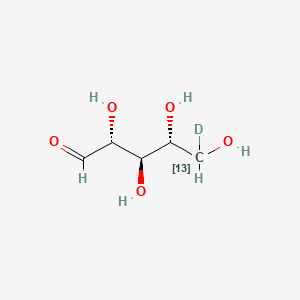
D-Ribose-13C,d-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ribose-13C,d-1: is a stable isotope-labeled form of D-Ribose, where the carbon atom at the first position is replaced with the carbon-13 isotope. D-Ribose is a naturally occurring sugar that plays a crucial role in the formation of adenosine triphosphate (ATP), which is essential for cellular energy production. The labeled version, this compound, is widely used in scientific research to trace metabolic pathways and study biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-Ribose-13C,d-1 typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the fermentation of glucose using microorganisms that have been genetically modified to incorporate carbon-13 into their metabolic pathways. The resulting D-Ribose-13C can then be isolated and purified .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically engineered strains of bacteria or yeast that can efficiently produce D-Ribose with the carbon-13 isotope. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and chromatography, to obtain high-purity this compound .
化学反应分析
Types of Reactions: D-Ribose-13C,d-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form D-Ribonic acid.
Reduction: It can be reduced to form D-Ribitol.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and alkylating agents.
Major Products:
Oxidation: D-Ribonic acid
Reduction: D-Ribitol
Substitution: Various substituted ribose derivatives depending on the reagents used
科学研究应用
Chemistry: D-Ribose-13C,d-1 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates and nucleotides.
Biology: In biological research, it is used to trace metabolic pathways and study the role of ribose in cellular processes, including energy production and nucleic acid synthesis.
Medicine: this compound is used in clinical research to study metabolic disorders and the effects of ribose supplementation on conditions such as chronic fatigue syndrome and cardiac dysfunction.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapies, particularly those targeting metabolic pathways and energy production .
作用机制
D-Ribose-13C,d-1 exerts its effects by participating in the pentose phosphate pathway, a crucial metabolic pathway that generates ribose-5-phosphate for nucleotide synthesis and NADPH for reductive biosynthesis. The labeled carbon-13 allows researchers to trace the metabolic fate of ribose and study its role in various biochemical processes. The primary molecular targets include enzymes involved in the pentose phosphate pathway and nucleotide synthesis .
相似化合物的比较
D-Ribose: The non-labeled form of ribose, commonly used in energy supplements.
D-Ribose-13C-1: Another isotope-labeled form of ribose, where the carbon-13 isotope is incorporated at a different position.
Uniqueness: D-Ribose-13C,d-1 is unique due to its specific labeling at the first carbon position, which allows for precise tracing of its metabolic pathways. This specificity makes it particularly valuable in research applications where detailed metabolic analysis is required .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
152.13 g/mol |
IUPAC 名称 |
(2R,3R,4R)-5-deuterio-2,3,4,5-tetrahydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1D/t2?,3-,4+,5- |
InChI 键 |
PYMYPHUHKUWMLA-QSQSWHTOSA-N |
手性 SMILES |
[2H][13CH]([C@H]([C@H]([C@H](C=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


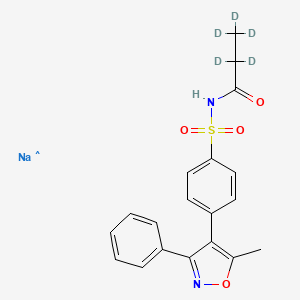
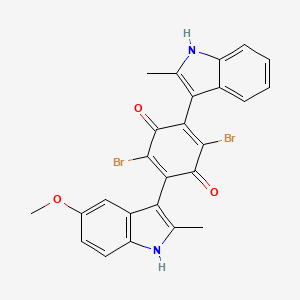


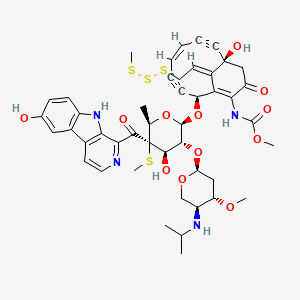
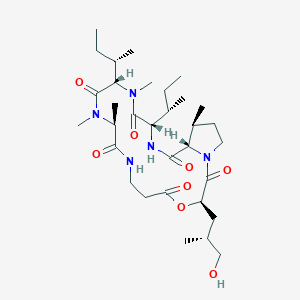

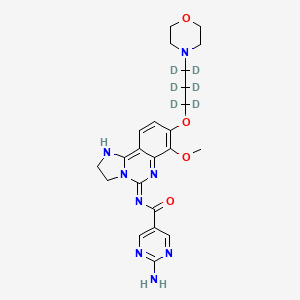
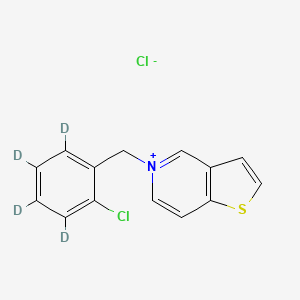
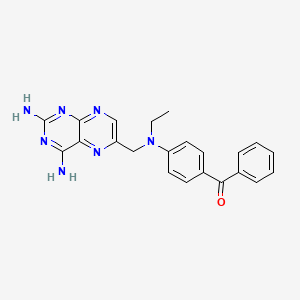
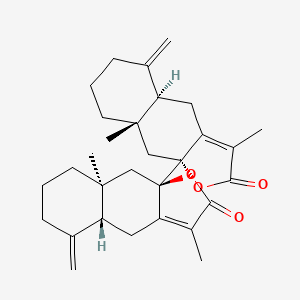

![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)

